10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

Lipophilicity Drug Design ADME

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one (CAS 1082914-63-3) is a chlorinated derivative of the 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one core, which constitutes the structural scaffold of the anthelmintic drug praziquantel. The compound is listed in the Sigma-Aldrich AldrichCPR collection as a unique chemical for early discovery research.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 1082914-63-3
Cat. No. B1493920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
CAS1082914-63-3
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1CN2C(CNCC2=O)C3=C1C=CC(=C3)Cl
InChIInChI=1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2
InChIKeySJUKXIIPHVWLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one (CAS 1082914-63-3): Procurement-Relevant Physicochemical Baseline for the Chlorinated Praziquantel-Core Analog


10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one (CAS 1082914-63-3) is a chlorinated derivative of the 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one core, which constitutes the structural scaffold of the anthelmintic drug praziquantel. The compound is listed in the Sigma-Aldrich AldrichCPR collection as a unique chemical for early discovery research . Its predicted octanol-water partition coefficient (LogP) is 1.64 and its topological polar surface area (PSA) is 32.34 Ų, as cataloged by cheminformatics databases . These properties position it as a less lipophilic, more polar analog compared to the parent drug praziquantel.

Why Generic Substitution Fails for 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one: Critical Physicochemical Divergence from Praziquantel


Compounds sharing the pyrazino[2,1-a]isoquinolin-4-one core are not functionally interchangeable due to substantial differences in substituent-driven physicochemical properties that directly impact solubility, permeability, and biological target engagement. For example, praziquantel, the acylated drug molecule, possesses a LogP of approximately 2.4–2.5 and a PSA of ~40.6 Ų [1], whereas the target 10-chloro compound exhibits a LogP of 1.64 and a PSA of 32.34 Ų . This nearly one-unit LogP decrease and the loss of hydrogen-bond acceptor capacity render the target compound significantly more polar and less membrane-permeable, precluding its use as a direct praziquantel surrogate in pharmacological studies. Additionally, the absence of the cyclohexylcarbonyl side chain removes a critical pharmacophoric element required for anthelmintic activity, meaning the compound cannot serve as a functional replacement for praziquantel in target-based screening without explicit validation.

Quantitative Differentiation Guide for 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one Against the Closest Structural Analogs


Lipophilicity Reduction: LogP 1.64 vs. Praziquantel LogP ≈ 2.4–2.5

The predicted octanol-water partition coefficient (LogP) for the target compound is 1.64 . In contrast, the clinically used anthelmintic praziquantel, which shares the same pyrazino[2,1-a]isoquinolin-4-one scaffold but bears a cyclohexylcarbonyl substituent, has an experimentally or predicted LogP ranging from 2.41 to 2.53 [1][2]. This difference of approximately 0.8–0.9 log units indicates that the 10-chloro analog is substantially less lipophilic and therefore more water-soluble, potentially reducing passive membrane permeability and altering tissue distribution.

Lipophilicity Drug Design ADME

Polar Surface Area Contraction: PSA 32.34 Ų vs. Praziquantel PSA 40.62 Ų

The topological polar surface area (TPSA) of the target compound is 32.34 Ų . For praziquantel, the TPSA is 40.62 Ų [1]. Although both values fall within the generally accepted drug-like range (<140 Ų), the 8.28 Ų reduction reflects the absence of the cyclohexylcarbonyl side chain's second carbonyl oxygen. This contraction means the 10-chloro analog has weaker hydrogen-bond acceptor capacity, which may influence target binding interactions involving hydrogen bonding.

Polar Surface Area Drug-like Properties Permeability

Structural Distinction: Absence of Cyclohexylcarbonyl Pharmacophore vs. Praziquantel

The target compound retains the tricyclic 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one core but lacks the N-2 cyclohexylcarbonyl substituent that is essential for praziquantel's anthelmintic activity [1][2]. In praziquantel, this acyl group is critical for interaction with schistosome calcium channels; its absence in the 10-chloro analog fundamentally alters the molecule's pharmacophore. This is further evidenced by the fact that the simple core (1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one) is an intermediate, not a final drug, in patented synthesis routes .

Pharmacophore Structure-Activity Relationship Anthelmintic

High-Value Application Scenarios for 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one Procurement


Synthetic Intermediate for Derivatized Pyrazinoisoquinolinone Libraries

The compound's secondary amine at N-2 and the chloro substituent at C-10 provide two orthogonal handles for diversification. It can be directly acylated, alkylated, or subjected to cross-coupling reactions to generate focused libraries for phenotypic or target-based screening. This makes it a strategic starting material instead of the fully elaborated praziquantel molecule . Its lower LogP (1.64) also facilitates aqueous-phase handling in parallel synthesis workflows compared to the more lipophilic praziquantel (LogP ~2.4).

Negative Control for Praziquantel-Dependent Biological Assays

Because the compound retains the core scaffold but lacks the cyclohexylcarbonyl pharmacophore critical for schistosomicidal activity, it can serve as a structurally matched negative control in mechanism-of-action studies. Researchers investigating praziquantel's target engagement (e.g., calcium channel modulation) can use this compound to distinguish scaffold-dependent from pharmacophore-dependent effects.

Physicochemical Probe for ADME Structure–Property Relationship Studies

The measurable differences in LogP (Δ ~0.8–0.9) and PSA (Δ ~8.3 Ų) relative to praziquantel make this compound a useful tool for probing how incremental changes in lipophilicity and polar surface area affect membrane permeability, solubility, and metabolic stability within the pyrazinoisoquinolinone series. Procurement is justified for laboratories building predictive ADME models for this chemotype.

Chlorinated Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 236.7 Da and a heavy-atom count of 16, the compound sits within the fragment space. The chlorine atom at position 10 provides both a potential binding hot spot (halogen bonding) and a synthetic handle, making it suitable for fragment growing or merging strategies in FBDD campaigns targeting novel biological space beyond anthelmintics.

Quote Request

Request a Quote for 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.